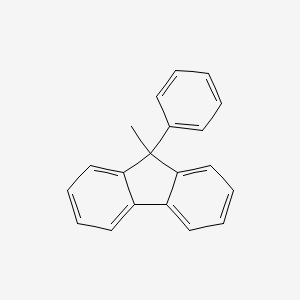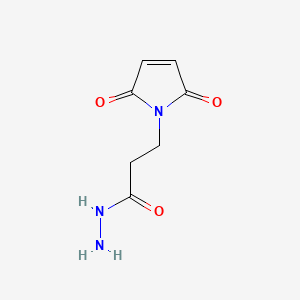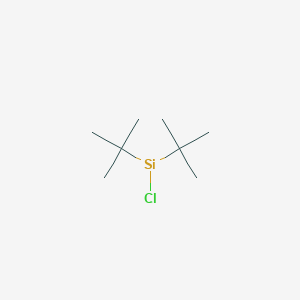
二叔丁基氯硅烷
描述
Di-tert-Butylchlorosilane is a chemical compound with the molecular formula C8H19ClSi . It is commonly used in laboratory settings and in the manufacture of various substances .
Synthesis Analysis
Di-tert-butylchlorosilane can be synthesized by the chlorination of di-tert-butylsilane or by treating silicon tetrachloride with tert-butyllithium .
Molecular Structure Analysis
The molecular weight of di-tert-Butylchlorosilane is 178.77 g/mol . Its molecular formula is C8H19ClSi . The InChI Key for this compound is PRWJWJFNTJLFKK-UHFFFAOYSA-N .
Chemical Reactions Analysis
Di-tert-butylchlorosilane is used as a reagent for preparing siliranes and protecting diols . It can also be used to synthesize di-tert-butyl (chloro)silicon .
Physical And Chemical Properties Analysis
Di-tert-Butylchlorosilane is a clear, colorless liquid . It has a density of 0.884 g/mL at 25°C , a boiling point of 82-84 °C/45 mmHg , and a refractive index (n20/D) of 1.441 . It is also noted to be moisture sensitive .
科学研究应用
Organic Synthesis
Di-tert-butylchlorosilane is used as a reagent in organic synthesis, particularly as an oxidizing agent that converts guanine to guanosine and termini to transfer reactions. It serves as a valuable precursor for the synthesis of diverse organosilicon compounds, with its reactive silicon-chlorine bond undergoing substitution reactions with various nucleophiles .
Surface Modification
This compound is utilized in selective silylation of internal alcohols or diols, where it can introduce protective groups or modify surface properties .
Catalyst Preparation
Di-tert-butylchlorosilane can be used as a starting material for the preparation of various silicone polymers and catalysts. The tert-butyl groups influence the polymerization process and final polymer properties.
Synthesis of Silyl Lactone Compounds
It facilitates the oxysilylation of unsaturated carboxylic acids mediated by di-tert-butyl peroxide (DTBP), enabling the rapid and efficient preparation of silyl lactone compounds .
Synthesis of Prodrugs
Di-tert-butylchlorosilane is a valuable material for the synthesis of prodrugs of chemotherapeutics .
Preparation of Siliranes and Protecting Diols
It is also used for preparing siliranes and protecting diols, which are important intermediates in various chemical syntheses .
作用机制
安全和危害
Di-tert-Butylchlorosilane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . In contact with water, it releases flammable gases . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
InChI |
InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJWJFNTJLFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422597 | |
| Record name | di-tert-Butylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-tert-Butylchlorosilane | |
CAS RN |
56310-18-0 | |
| Record name | di-tert-Butylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of di-tert-butylchlorosilane highlighted in the research?
A1: Di-tert-butylchlorosilane serves as a valuable reagent in synthesizing various silicon-containing compounds. Notably, it's a key precursor for producing unsymmetrically substituted silaketals, specifically tert-Bu2Si(OR1)(OR2), and other silicon compounds with the general formula tert-Bu2SiXY. [] These compounds find applications in organic synthesis and material science.
Q2: The research mentions the synthesis of di-tert-butyldisiloxane-1,3-diol (2) and penta-tert-butyldisiloxanol (4). What is unique about these compounds?
A2: These compounds, synthesized during attempts to prepare tri-tert-butylsilanol and di-tert-butylsilanediol using di-tert-butylchlorosilane, are notable for their steric crowding. [] The presence of multiple bulky tert-butyl groups around the silicon atoms leads to significant steric interactions, influencing their structure and reactivity.
Q3: Can di-tert-butylchlorosilane undergo reactions other than substitution at the chlorine atom?
A3: Yes, the research highlights a reaction where di-tert-butylchlorosilane reacts with dilithiated hydrazine to yield N,N′-bis(silyl)hydrazine, [(Me3C)2SiHNH]2. [] This reaction demonstrates the possibility of di-tert-butylchlorosilane engaging in reactions beyond simple nucleophilic substitution at the chlorine atom, broadening its synthetic utility.
Q4: How does the presence of tert-butyl groups in di-tert-butylchlorosilane influence its reactivity?
A4: The bulky tert-butyl groups in di-tert-butylchlorosilane introduce significant steric hindrance, significantly influencing its reactivity. [, , ] This steric hindrance can hinder the approach of other molecules, impacting reaction rates and selectivity. For instance, in the synthesis of di-tert-butyldisilylethers, the steric bulk of the tert-butyl groups favors monosubstitution over disubstitution, even when using reagents like di-tert-butyldichlorosilane. []
Q5: What analytical techniques are employed to characterize di-tert-butylchlorosilane and its derivatives?
A5: The research primarily utilizes 1H NMR spectroscopy to analyze the purity of di-tert-butylchlorosilane and identify the products formed in its reactions. [] For instance, the different chemical shifts in the 1H NMR spectrum help distinguish between tert-Bu2Si(Cl)OTf and tert-Bu2Si(H)OTf, two possible products during its synthesis. Additionally, high resolution ESI-FTICR mass spectrometry was used to detect subtle variations in synthesized DNA strands containing modified nucleobases, showcasing the importance of advanced analytical methods in this research area. []
Q6: What precautions are necessary when handling di-tert-butylchlorosilane?
A6: Di-tert-butylchlorosilane should be handled with care, as it is likely moisture-sensitive. The recommended storage conditions are under a dry and inert atmosphere. [] This precaution minimizes its degradation due to reaction with atmospheric moisture, preserving its reactivity for subsequent synthetic applications.
Q7: The research mentions using di-tert-butylchlorosilane in synthesizing molecules for PNA-template directed ligation. What are the challenges encountered?
A7: The research highlights the challenges in synthesizing tetrafunctional amino acid derivatives for PNA-template directed ligation using di-tert-butylchlorosilane. [] The primary obstacle lies in achieving selective substitution of the chlorine atom while preserving other reactive functionalities within the target molecule. Achieving orthogonal protection and deprotection strategies for the various functional groups is crucial. The steric bulk of the di-tert-butylsilyl group can further complicate the reactions, necessitating careful optimization of reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



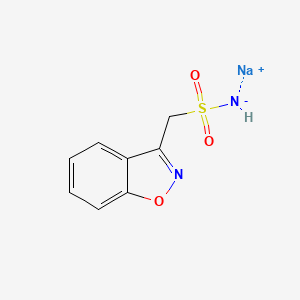
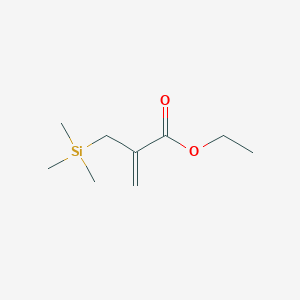
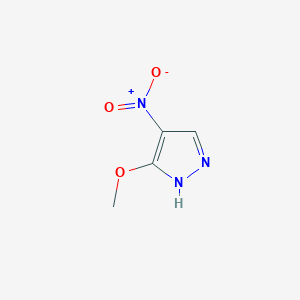
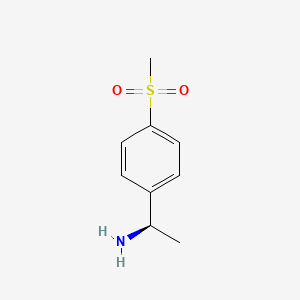

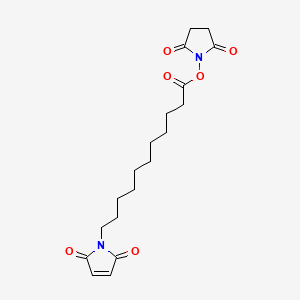
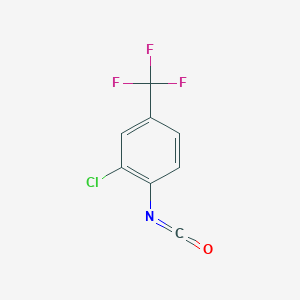

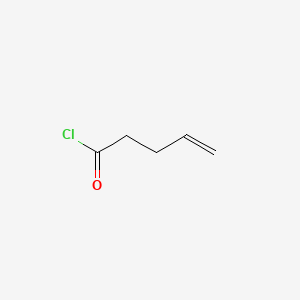
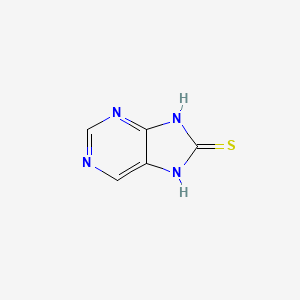
![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)
